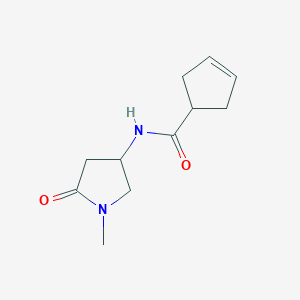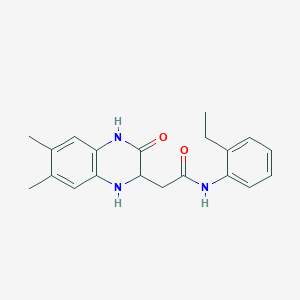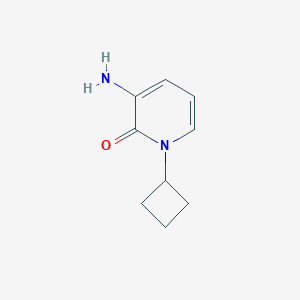
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 1785094-95-2 . It has a molecular weight of 164.21 and its molecular formula is C9H12N2O . This compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4,10H2 . This code provides a specific description of the compound’s molecular structure. For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and others can be used .Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, solubility, and others were not available in the sources I found .Mechanism of Action
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one acts as an agonist of the mGluR, which is coupled to G proteins that modulate the activity of ion channels and second messenger systems. Activation of mGluR by this compound leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to IP3 receptors on the endoplasmic reticulum (ER) and releases calcium ions (Ca2+) into the cytosol, which activate downstream signaling pathways. DAG activates protein kinase C (PKC), which phosphorylates target proteins and modulates their activity. The activation of mGluR by this compound leads to the modulation of synaptic transmission and plasticity, which underlie learning and memory.
Biochemical and Physiological Effects
This compound has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. This compound enhances LTP and inhibits LTD in the hippocampus, which is important for learning and memory. This compound also modulates the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological processes such as motor control, emotion, and cognition. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a potent agonist of the mGluR and has been widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. This compound has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also water-soluble and can be easily administered to animals or cells. However, this compound has some limitations for lab experiments, including its short half-life and potential toxicity at high concentrations. Careful handling of this compound and proper dosage control are necessary to avoid unwanted side effects and ensure reliable results.
Future Directions
For research on 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one and mGluR include investigating the role of mGluR in various brain regions and cell types, elucidating the downstream signaling pathways activated by mGluR, developing more selective and potent agonists and antagonists of mGluR, studying the effects of mGluR on synaptic plasticity and behavior in animal models of neurological and psychiatric disorders, and exploring the therapeutic potential of mGluR modulators for the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form 3-hydroxy-1-cyclobutyl-1,2-dihydropyridin-2-one. This intermediate is then treated with ammonia to obtain this compound in high yield and purity. The synthesis of this compound is a multistep process that requires expertise in organic chemistry and careful handling of the reagents.
Scientific Research Applications
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one has been widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is a potent agonist of the mGluR, a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate, GABA, and dopamine. This compound has been used to investigate the role of mGluR in long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that underlie learning and memory. This compound has also been used to study the effects of mGluR on neuronal excitability, synaptic transmission, and synaptic plasticity in various brain regions, including the hippocampus, cortex, and striatum.
properties
IUPAC Name |
3-amino-1-cyclobutylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFFZPVZESIPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2790204.png)
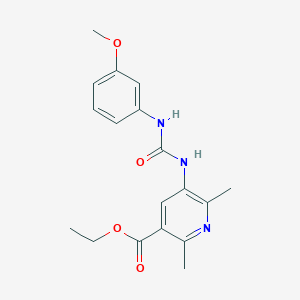
![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-nitrobenzamide](/img/structure/B2790208.png)


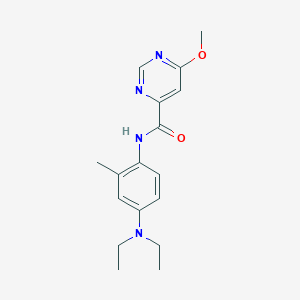
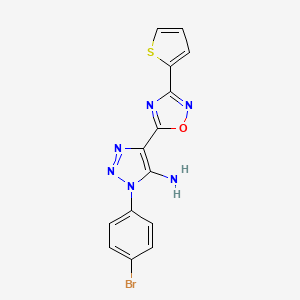
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2790216.png)
